2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride
CAS No.: 1172515-73-9
Cat. No.: VC3359853
Molecular Formula: C11H15ClFN
Molecular Weight: 215.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172515-73-9 |
|---|---|
| Molecular Formula | C11H15ClFN |
| Molecular Weight | 215.69 g/mol |
| IUPAC Name | 2-[(3-fluorophenyl)methyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C11H14FN.ClH/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H |
| Standard InChI Key | KHIUANJRRCMJHV-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)CC2=CC(=CC=C2)F.Cl |
| Canonical SMILES | C1CC(NC1)CC2=CC(=CC=C2)F.Cl |
Introduction
Chemical Identity and Structure
Basic Information
2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride is a crystalline solid compound with a defined chemical structure. It contains a pyrrolidine ring with a 3-fluorobenzyl group attached at the 2-position, formulated as the hydrochloride salt. The compound has a molecular formula of C11H15ClFN, indicating its composition of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom . The presence of the fluorine atom on the aromatic ring likely contributes to specific biological activities and physicochemical properties that distinguish it from similar non-fluorinated analogs.
Chemical Identifiers
The compound is registered with several identifiers that facilitate its tracking in chemical databases and literature. These identifiers include its CAS registry number 1172515-73-9, which uniquely identifies the compound in the Chemical Abstracts Service database . Additionally, it has been assigned the European Community (EC) Number 966-977-9, which is used for regulatory purposes within the European Union . The parent compound without the hydrochloride salt is identified as CID 20115106 in the PubChem database .
Structural Representation
The molecular structure consists of a five-membered pyrrolidine ring with a methylene bridge connecting to a meta-fluorophenyl group. The nitrogen atom of the pyrrolidine ring is protonated, with the positive charge balanced by a chloride counterion, forming the hydrochloride salt. The meta positioning of the fluorine atom on the phenyl ring is a specific structural feature that may influence the compound's biological activity and pharmacokinetic properties.
Physical and Chemical Properties
Physical State and Appearance
2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride typically appears as a crystalline solid at room temperature. The physical state of the compound makes it suitable for various formulation processes in pharmaceutical applications. Based on similar compounds, it likely exhibits hygroscopic properties and should be stored in controlled environments to maintain its stability and purity.
Molecular Weight and Formula
The compound has a calculated molecular weight of approximately 215.7 g/mol based on its molecular formula C11H15ClFN . This molecular weight falls within a range that is generally favorable for drug-like properties, according to Lipinski's Rule of Five, which suggests potential for good oral bioavailability if developed as a pharmaceutical agent.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride likely involves reactions common to preparing substituted pyrrolidines. Based on similar compounds, potential synthetic routes may include alkylation of pyrrolidine with appropriate 3-fluorobenzyl halides, or reductive amination reactions between pyrrolidine and 3-fluorobenzaldehyde followed by salt formation with hydrochloric acid.
Related Synthetic Methodology
Information from related compounds suggests that the synthesis of such substituted pyrrolidines often employs tetrahydrofuran (THF) as a solvent, with reactions typically conducted at controlled temperatures below room temperature . For example, in the synthesis of structurally related compounds, reactions between organolithium reagents and halogenated aromatics have been performed at temperatures ranging from 0°C to -20°C . The final step would likely involve treatment with hydrogen chloride to form the hydrochloride salt.
Purification Techniques
Purification of 2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride may involve recrystallization techniques, column chromatography, or salt formation and precipitation. These methods would be selected based on the specific impurity profile from the synthesis route employed. The compound may require cold-chain transportation for maintaining stability during shipping, suggesting temperature sensitivity .
Related Compounds and Structural Analogs
Structural Variations
Several structural analogs of 2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride exist with variations in:
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Position of fluorine on the phenyl ring (ortho, meta, para)
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Presence of additional substituents on the phenyl ring
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Modification of the pyrrolidine ring (e.g., addition of methyl groups)
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Incorporation of the pyrrolidine into more complex structures
These structural variations can significantly impact the physicochemical properties and biological activities of the compounds, making them valuable for structure-activity relationship studies.
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